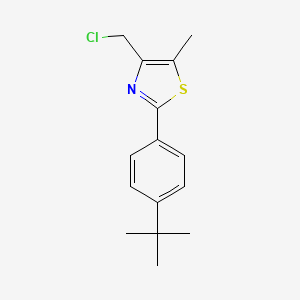

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole

CAS No.: 329977-11-9

Cat. No.: VC2728891

Molecular Formula: C15H18ClNS

Molecular Weight: 279.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329977-11-9 |

|---|---|

| Molecular Formula | C15H18ClNS |

| Molecular Weight | 279.8 g/mol |

| IUPAC Name | 2-(4-tert-butylphenyl)-4-(chloromethyl)-5-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C15H18ClNS/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 |

| Standard InChI Key | UIIGXXMWZLSNKT-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CCl |

| Canonical SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CCl |

Introduction

Chemical Structure and Physical Properties

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole has a molecular formula of C₁₅H₁₈ClNS and a calculated molecular weight of approximately 279.83 g/mol. The compound consists of a thiazole ring with a 4-tert-butylphenyl substituent at position 2, creating a structure that combines the chemical behaviors of both heterocyclic and aromatic components .

Table 1. Physical and Chemical Properties of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClNS |

| Molecular Weight | 279.83 g/mol |

| Physical State | Solid at room temperature |

| CAS Number | 1029653-69-7 |

| IUPAC Name | 2-(4-tert-Butylphenyl)-4-(chloromethyl)-5-methyl-1,3-thiazole |

| LogP (estimated) | 4.3-4.8 (based on similar thiazole structures) |

By comparison, the related compound 2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole (CAS 344333-88-6) has a molecular weight of 237.75 g/mol and contains a methyl group instead of the tert-butyl group on the phenyl ring . The tert-butyl group in our target compound increases lipophilicity and introduces steric bulk that can influence reactivity and binding interactions in biological systems.

Spectroscopic Characterization

Spectroscopic data provide crucial insights into the structural confirmation and purity assessment of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole. Based on known spectroscopic profiles of similar thiazole derivatives, the following spectral characteristics would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show characteristic signals including:

-

A singlet at approximately δ 1.30-1.35 ppm (9H) representing the tert-butyl methyl protons

-

A singlet at approximately δ 2.40-2.50 ppm (3H) from the thiazole C-5 methyl group

-

A singlet at approximately δ 4.60-4.70 ppm (2H) attributed to the chloromethyl CH₂ protons

-

Two sets of doublets at approximately δ 7.40-7.90 ppm (4H) representing the para-substituted phenyl protons

The ¹³C NMR spectrum would show approximately 13 distinct carbon signals reflecting the 15 carbon atoms in the molecule, with some carbons in the tert-butyl group being magnetically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum would typically feature absorption bands characteristic of:

-

Aromatic C-H stretching at approximately 3030-3080 cm⁻¹

-

Aliphatic C-H stretching at 2950-2970 cm⁻¹ (tert-butyl and methyl groups)

-

C=C and C=N stretching of the thiazole ring at 1550-1580 cm⁻¹

-

C-Cl stretching at approximately 750-780 cm⁻¹

Chemical Reactivity and Applications

The presence of the chloromethyl group at position 4 makes 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole particularly valuable as a synthetic intermediate. This reactive functional group can participate in various nucleophilic substitution reactions, making the compound useful for the preparation of more complex molecular structures .

Key Reactive Sites

The compound exhibits several reactive sites that contribute to its synthetic utility:

-

The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions

-

The thiazole nitrogen can act as a weak base or nucleophile

-

The 4-tert-butylphenyl group provides lipophilicity and potential for π-stacking interactions

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole requires examination of its key structural elements and how they might contribute to biological activity:

Thiazole Core

The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. Research has shown that 5-methylthiazole derivatives can demonstrate anti-inflammatory activity through COX-1 inhibition . The inclusion of this heterocyclic core in the target compound suggests potential for similar bioactivity.

Tert-Butylphenyl Moiety

The 4-tert-butylphenyl group introduces lipophilicity and steric bulk that can influence:

-

Membrane permeability in biological systems

-

Binding affinity to protein targets

-

Metabolic stability against oxidative enzymes

Similar tert-butylphenyl-containing compounds have been investigated for various biological activities, suggesting this structural feature contributes significantly to the compound's potential applications .

Chloromethyl Functionality

The chloromethyl group provides a reactive site that can:

-

Serve as an electrophilic center for covalent modification of biological targets

-

Undergo substitution reactions to introduce additional functionality

-

Act as a chemical handle for the preparation of more complex derivatives

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole, it is valuable to compare it with structurally related compounds.

Table 2. Comparison of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole with Related Compounds

This comparison highlights how subtle structural modifications can significantly alter the molecular properties and potential applications of thiazole derivatives. The positioning of the tert-butyl group and the presence or absence of the chloromethyl functionality represent key variables that impact reactivity and pharmaceutical potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume